molecular formula C14H20N2O2 B5044330 N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}butanamide

N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}butanamide

Cat. No.: B5044330
M. Wt: 248.32 g/mol
InChI Key: VFMKUVOSGWFFCT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of related benzamide compounds typically features certain characteristic conformational arrangements. For example, the crystal structure of N-(2,6-Dimethylphenyl)benzamide shows the central –NHCO– bridging unit being tilted at significant angles to the benzoyl ring, indicating a near orthogonal orientation of the benzoyl and aniline rings.


Chemical Reactions Analysis

These compounds are often involved in various chemical reactions due to their active functional groups. The metabolism and disposition of similar compounds have been extensively studied, indicating significant transformations and interactions within biological systems.


Physical and Chemical Properties Analysis

The molecular formula of “N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}butanamide” is C23H24N2O . It has a molecular weight of 344.45 . The compound is structurally related to Mefenamic Acid, which has a molecular weight of 241.29 .

Mechanism of Action

The action mechanism of Mefenamic Acid, a related compound, is the inhibition of COX (cyclooxygenase enzymes) which are required for prostaglandins production . It also circumvents MRP-mediated multidrug resistance and potentiates the cytotoxicity of anthracyclines (doxorubicin, daunorubicin, and epirubicin), as well as teniposide, VP-16, and vincristine .

Properties

IUPAC Name

N-[2-(2,3-dimethylanilino)-2-oxoethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-4-6-13(17)15-9-14(18)16-12-8-5-7-10(2)11(12)3/h5,7-8H,4,6,9H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMKUVOSGWFFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(=O)NC1=CC=CC(=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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